omega-3 Arachidonic Acid ethyl ester
Overview
Description
ω-3 Arachidonic Acid ethyl ester: is a rare polyunsaturated fatty acid found in very small amounts in dietary sources. Omega-3 fatty acids are essential for the growth and development of infants. They play a crucial role in preventing heart disease, blood clot formation, high blood pressure, and inflammatory and autoimmune diseases .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Omega-3 Arachidonic Acid Ethyl Ester interacts with various enzymes and proteins. In human platelet membranes, it inhibits arachidonoyl-CoA synthetase with a Ki of 14 μM . It also inhibits arachidonoyl-CoA synthetase in calf brain extracts with an IC50 value of about 5 μM .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It plays an important role in the regulation of cellular membrane structure and function . It influences cell function by modulating inflammation and endothelial dysfunction and inhibiting lipid oxidation at sites of plaque formation .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its lipophilic nature allows it to bind to the phospholipid bilayer in blood vessels where it could modulate inflammation and endothelial dysfunction and inhibit lipid oxidation at sites of plaque formation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. After receiving the MAG form, plasma EPA and DHA peaked at a concentration 3 and 2.5 times higher, respectively, than with the EE form . When provided in MAG form, n-3 FA plasma concentration during the absorption phase was on average 3–5 times higher than in EE form .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Doses generally exceeding 2 g/day combined EPA + DHA are needed to reduce prostaglandin E2 levels . Doses of 3 to 3.5 g/day combined EPA + DHA are most often used in the treatment of hypertriglyceridemia or inflammatory disorders such as rheumatoid arthritis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is essential for mammalian cells as they are not able to synthesize their precursor α-linolenic acid (18:3n-3), which can then be converted to more biologically active n-3 PUFA, EPA, and DHA, by a series of desaturation and elongation reactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its structure allows it to integrate into lipid bilayers or liposomes, making it a valuable tool for examining the properties of membranes .
Subcellular Localization
Its lipophilic nature suggests that it may be localized within lipid bilayers or liposomes .
Preparation Methods
Synthetic Routes:: The synthesis of ω-3 Arachidonic Acid ethyl ester involves the esterification of arachidonic acid with ethanol. The reaction proceeds as follows:
Arachidonic acid+Ethanol→ω-3 Arachidonic Acid ethyl ester
Reaction Conditions::Reactants: Arachidonic acid, ethanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: Typically reflux conditions (around 78-80°C)
Solvent: Ethanol
Industrial Production:: Industrial production methods involve large-scale esterification processes using optimized conditions to achieve high yields of the ethyl ester.
Chemical Reactions Analysis
Types of Reactions::
Esterification: Formation of the ethyl ester from arachidonic acid and ethanol.
Hydrolysis: Reverse reaction to convert the ester back to arachidonic acid and ethanol.
- Acid catalysts (e.g., sulfuric acid) for esterification.
- Alkaline hydrolysis for ester cleavage.
Major Products:: The major product is the ω-3 Arachidonic Acid ethyl ester itself.
Scientific Research Applications
Chemistry::
- Used as a precursor for synthesizing other bioactive compounds.
- Investigated for its role in lipid metabolism and signaling pathways.
- Essential for cell membrane structure and function.
- Associated with anti-inflammatory effects.
- Potential cardiovascular benefits.
- Incorporated into dietary supplements and functional foods.
Comparison with Similar Compounds
Similar Compounds: Other omega-3 fatty acids (e.g., EPA, DHA)
Uniqueness: ω-3 Arachidonic Acid ethyl ester’s rarity and specific molecular structure set it apart from more common omega-3 derivatives.
Properties
IUPAC Name |
ethyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBDTOYINRNCSY-AFSLFLIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224089 | |
Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123940-93-2 | |
Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123940-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (all Z) Ethyl 8,11,14,17-eicosatetraenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123940932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EICOSATETRAENOIC ACID ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN2PXB2KRB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential health benefits of eicosatetraenoic acid ethyl ester as identified in the research?
A1: The research suggests that eicosatetraenoic acid ethyl ester, along with other bioactive compounds found in sea cucumbers like Holothuria leucospilota, may contribute to several health benefits, including:
- Cholesterol-lowering effects: []
- Antioxidant activity: []
- Antimicrobial properties: []
- Anticancer potential: []
Q2: In what marine organism was eicosatetraenoic acid ethyl ester identified and what extraction method was used?
A2: Eicosatetraenoic acid ethyl ester was identified in the brown algae Sargassum polycystum. Researchers utilized the Supercritical Fluid Extraction with Carbon Dioxide (SFE-CO2) method to obtain the essential oil containing this compound. []
Q3: Beyond its potential health benefits, are there other applications for eicosatetraenoic acid ethyl ester?
A3: While the provided research highlights potential health benefits, eicosatetraenoic acid ethyl ester's presence in Sargassum polycystum essential oil suggests potential applications in areas like:
- Food Flavoring: Its presence in the essential oil hints at potential flavoring properties. []
- Cosmetics and Fragrances: Algae extracts are increasingly used in cosmetics; this compound might contribute to desired scents or properties. []
Q4: How does the aroma profile of tea change with the presence of eicosatetraenoic acid ethyl ester?
A4: Research on E Mei MaoFeng tea indicates that eicosatetraenoic acid ethyl ester, alongside other compounds, contributes to a distinct "chestnut-like" aroma. Teas with this aroma profile were found to have significantly higher levels of eicosatetraenoic acid ethyl ester compared to those without. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.